5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide
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Overview
Description
5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide: is a chemical compound with the molecular formula C11H20N2O2 It is a derivative of pyrrolidine, characterized by the presence of a ketone group at the 5-position and a carboxamide group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide typically involves the reaction of pyrrolidine derivatives with appropriate reagents to introduce the ketone and carboxamide functionalities. One common method involves the acylation of N,N-dipropylpyrrolidine with an acyl chloride, followed by oxidation to introduce the ketone group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The carboxamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone and carboxamide groups play a crucial role in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
5-Oxo-N,N-dimethylpyrrolidine-2-carboxamide: Similar structure but with methyl groups instead of propyl groups.
5-Oxo-N,N-diethylpyrrolidine-2-carboxamide: Similar structure but with ethyl groups instead of propyl groups.
5-Oxo-N,N-dibutylpyrrolidine-2-carboxamide: Similar structure but with butyl groups instead of propyl groups.
Uniqueness: 5-Oxo-N,N-dipropylpyrrolidine-2-carboxamide is unique due to the presence of propyl groups, which can influence its chemical reactivity and biological activity. The length and branching of the alkyl chains can affect the compound’s solubility, binding affinity, and overall pharmacokinetic properties.
Properties
CAS No. |
51959-84-3 |
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Molecular Formula |
C11H20N2O2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
5-oxo-N,N-dipropylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H20N2O2/c1-3-7-13(8-4-2)11(15)9-5-6-10(14)12-9/h9H,3-8H2,1-2H3,(H,12,14) |
InChI Key |
ODKKEMNVADJPKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1CCC(=O)N1 |
Origin of Product |
United States |
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